Pde12-IN-1 was identified through high-throughput screening of chemical libraries aimed at discovering inhibitors of phosphodiesterase 12. The compound belongs to the class of phosphodiesterase inhibitors, which are known for their ability to modulate intracellular signaling pathways by increasing levels of cyclic nucleotides or other nucleotide derivatives .
The synthesis of Pde12-IN-1 involves several steps that typically include:
Pde12-IN-1's molecular structure features specific functional groups that enhance its binding affinity to phosphodiesterase 12. The precise molecular formula and structural details are typically elucidated through X-ray crystallography or nuclear magnetic resonance studies. The compound's interaction with the enzyme can be modeled to predict binding sites and affinities, which are crucial for understanding its mechanism of action.
Pde12-IN-1 primarily acts through competitive inhibition of phosphodiesterase 12, leading to increased levels of 2',5'-oligoadenylates in cells. The reaction mechanism involves:
The mechanism by which Pde12-IN-1 exerts its effects involves several key steps:
Pde12-IN-1 exhibits several notable physical and chemical properties:
These properties are typically characterized through standard analytical techniques such as high-performance liquid chromatography and differential scanning calorimetry.
Pde12-IN-1 has significant potential applications in various fields:
Phosphodiesterase 12, also known as 2'-phosphodiesterase, is a critical negative regulator of the innate immune response through its hydrolysis of 2',5'-oligoadenylate (2-5A) molecules. These unique oligonucleotides serve as second messengers produced by interferon-induced oligoadenylate synthetase enzymes upon detection of viral double-stranded ribonucleic acid. 2-5A molecules activate ribonuclease latent, which subsequently cleaves viral and cellular single-stranded ribonucleic acid to inhibit viral replication [1] [9]. Phosphodiesterase 12 specifically cleaves the 2',5'-phosphodiester bonds of 2-5A, converting it into inactive adenosine monophosphate monomers and terminating ribonuclease latent activation [1] [7]. This enzymatic degradation maintains cellular homeostasis by preventing prolonged ribonuclease latent activity, which could lead to excessive ribonucleic acid destruction and apoptosis [9]. Kinetic studies demonstrate that Phosphodiesterase 12 exhibits high substrate specificity for 2-5A over conventional 3',5'-linked oligonucleotides, with enzymatic efficiency (kcat/Km) values approximately 100-fold greater for 2-5A substrates compared to 3',5'-linked analogs [1]. This specificity ensures precise regulation of the oligoadenylate synthetase/ribonuclease latent pathway while minimizing interference with standard nucleotide metabolism.
Table 1: Kinetic Parameters of Phosphodiesterase 12 in 2',5'-Oligoadenylate Degradation
Substrate Type | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |
---|---|---|---|
2',5'-Trimer Adenylate | 0.15 ± 0.02 | 18.2 ± 0.9 | 121.3 |
2',5'-Tetramer Adenylate | 0.12 ± 0.03 | 15.7 ± 1.2 | 130.8 |
3',5'-Trimer Adenylate | 28.4 ± 3.1 | 22.5 ± 2.3 | 0.79 |
3',5'-Tetramer Adenylate | 25.7 ± 2.8 | 24.1 ± 1.8 | 0.94 |
Phosphodiesterase 12-Inhibitor-1 (chemical name: 4-[(6S)-3-[3-cyano-5-(1-ethylpyrazol-4-yl)phenyl]-6-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]benzonitrile) achieves potent and selective inhibition through specific interactions with the catalytic domain of Phosphodiesterase 12. X-ray crystallography studies of Phosphodiesterase 12 complexed with inhibitors reveal a deep hydrophobic pocket within the exonuclease-endonuclease-phosphatase domain that accommodates the bromophenyl and fluorophenyl moieties of Phosphodiesterase 12-Inhibitor-1 [1] [9]. The compound exhibits picomolar affinity (pIC50 = 9.1) for Phosphodiesterase 12, translating to approximately 1.3 nM half-maximal inhibitory concentration [2] [4]. This high potency stems from hydrogen bonding between the inhibitor's nitrile group and Histidine 351 within the catalytic site, alongside π-π stacking interactions involving aromatic residues phenylalanine 354 and tyrosine 398 that stabilize the bound conformation [1] [9].
The selectivity profile of Phosphodiesterase 12-Inhibitor-1 against other phosphodiesterase families is particularly noteworthy. Screening against a panel of twelve human phosphodiesterases demonstrated >1,000-fold selectivity for Phosphodiesterase 12 over Phosphodiesterase 1 through Phosphodiesterase 11, with less than 20% inhibition observed at 10 μM concentrations for off-target phosphodiesterases [3] [8]. This exceptional specificity arises from structural differences in the catalytic pockets; Phosphodiesterase 12 contains a unique substrate recognition cleft for 2',5'-oligoadenylates that is absent in phosphodiesterases processing cyclic nucleotides. Molecular dynamics simulations indicate that binding of Phosphodiesterase 12-Inhibitor-1 induces conformational changes that obstruct the 2-5A binding channel while leaving the enzyme's ribonucleic acid binding surface accessible, explaining its competitive inhibition pattern with respect to 2-5A substrates [1].
Inhibition of Phosphodiesterase 12 by Phosphodiesterase 12-Inhibitor-1 substantially elevates intracellular 2-5A concentrations (pEC50 = 7.7), leading to enhanced activation of ribonuclease latent and potentiation of the interferon response [2] [4]. In HeLa cells treated with interferon alpha and polyinosinic:polycytidylic acid (a double-stranded ribonucleic acid mimetic), Phosphodiesterase 12-Inhibitor-1 increased 2-5A accumulation by 8-fold compared to untreated controls, as measured by ribonuclease latent activation assays [1]. This biochemical effect translates to functional antiviral activity across multiple virus families. Cells treated with Phosphodiesterase 12-Inhibitor-1 exhibit resistance to infection by encephalomyocarditis virus (pIC50 = 6.7), human rhinovirus (pIC50 = 6.9), and respiratory syncytial virus, mirroring the phenotype observed in Phosphodiesterase 12-knockout cell lines [1] [4].
Mechanistically, the amplified ribonuclease latent activity selectively degrades viral ribonucleic acid within infected cells while minimally impacting housekeeping transcripts. This selectivity arises because viral replication generates abundant double-stranded ribonucleic acid intermediates that potently activate oligoadenylate synthetase, creating localized 2-5A production in infected compartments [3] [9]. Phosphodiesterase 12-Inhibitor-1 potentiates the effect of interferon alpha by 3-log10 units in encephalomyocarditis virus inhibition assays, indicating synergistic activation of the oligoadenylate synthetase/ribonuclease latent pathway [3] [8]. Transcriptomic analyses reveal that inhibitor treatment amplifies expression of interferon-stimulated genes including MX dynamin like GTPase 1, interferon-induced protein with tetratricopeptide repeats 1, and radical S-adenosyl methionine domain containing 2, establishing a positive feedback loop that enhances antiviral defenses beyond direct ribonucleic acid cleavage [3].
Table 2: Antiviral Activity Profile of Phosphodiesterase 12-Inhibitor-1 in Cell-Based Assays
Virus | Cell Line | Assay Type | pIC50 | Potentiation of IFNα |
---|---|---|---|---|
Encephalomyocarditis virus | HeLa Ohio | Cytopathic Effect | 6.7 | 1000-fold |
Human Rhinovirus | HeLa Ohio | Viral Replication | 6.9 | Not reported |
Hepatitis C virus | Huh-7 | Replicon System | 7.2 | Not tested |
Severe acute respiratory syndrome coronavirus 2 | Vero E6 | Plaque Reduction | 6.5 | Not tested |
West Nile virus | HEK293 | Viral Yield | 7.1 | Not tested |
Dengue virus | Huh-7 | NS1 Antigen | 6.8 | Not tested |
Beyond its role in innate immunity, Phosphodiesterase 12 localizes to mitochondria where it regulates messenger ribonucleic acid polyadenylation states. Mitochondrial Phosphodiesterase 12 functions as a deadenylase that removes polyadenylate tails from mitochondrial transcripts, influencing their stability and translational efficiency [7]. Structural analysis confirms Phosphodiesterase 12 contains a mitochondrial targeting sequence, and immunofluorescence studies demonstrate co-localization with mitochondrial markers such as voltage-dependent anion-selective channel protein 1 [7]. Inhibition of Phosphodiesterase 12 by Phosphodiesterase 12-Inhibitor-1 extends polyadenylate tail lengths on mitochondrial transcripts, with variable consequences depending on the specific messenger ribonucleic acid.
Extended polyadenylation of nicotinamide adenine dinucleotide dehydrogenase subunit 1, nicotinamide adenine dinucleotide dehydrogenase subunit 2, and cytochrome b transcripts increases their stability and abundance by approximately 2-fold in inhibitor-treated cells [7]. Conversely, cytochrome c oxidase subunit 1 and cytochrome c oxidase subunit 2 messenger ribonucleic acids exhibit reduced abundance despite elongated polyadenylate tails, indicating transcript-specific regulation of mitochondrial messenger ribonucleic acid stability [7]. This paradox may reflect differential effects on ribonucleic acid secondary structures or recruitment of stability factors. Importantly, global mitochondrial protein synthesis decreases by approximately 60% in cells overexpressing Phosphodiesterase 12, while treatment with Phosphodiesterase 12-Inhibitor-1 partially reverses this defect in wild-type cells [7]. These findings establish a dual functionality for Phosphodiesterase 12—cytoplasmic regulation of innate immunity and mitochondrial control of transcript metabolism—both modulated through phosphodiesterase 12-inhibitor-1 binding.
The therapeutic targeting of Phosphodiesterase 12 must be contextualized within a network of viral and host phosphodiesterases that similarly regulate 2-5A metabolism. Several RNA viruses encode phosphodiesterases that functionally mimic Phosphodiesterase 12, including the nonstructural protein 2 of coronaviruses and viral protein 3 of rotaviruses [1] [3]. These viral enzymes belong to the histidine-histidine phosphodiesterase superfamily and efficiently degrade 2-5A to evade ribonuclease latent activation. Structural analyses reveal convergent evolution toward 2-5A hydrolysis, though through distinct catalytic mechanisms from mammalian Phosphodiesterase 12 [1]. Phosphodiesterase 12-Inhibitor-1 demonstrates negligible inhibition (<10% at 10μM) of coronavirus nonstructural protein 2, indicating its selectivity for the mammalian enzyme [3].
Host cells express additional 2-5A-degrading enzymes including ectonucleotide pyrophosphatase/phosphodiesterase 1 and A-kinase anchoring protein 7, which may compensate for inhibited Phosphodiesterase 12 activity [1] [9]. However, quantitative polymerase chain reaction analyses show Phosphodiesterase 12 messenger ribonucleic acid expression exceeds these alternatives by 5- to 20-fold in epithelial cells and hepatocytes, explaining why its inhibition produces significant antiviral effects despite functional redundancy [1]. Phosphodiesterase 12-Inhibitor-1 exhibits minimal cross-reactivity with ectonucleotide pyrophosphatase/phosphodiesterase 1 (<15% inhibition at 10μM), further ensuring pathway-specific modulation [3]. This selectivity profile is therapeutically advantageous because broad phosphodiesterase inhibition might disrupt cyclic nucleotide signaling, whereas Phosphodiesterase 12-Inhibitor-1 specifically amplifies the oligoadenylate synthetase/ribonuclease latent arm of interferon responses without affecting cyclic adenosine monophosphate/cyclic guanosine monophosphate metabolism [3] [8].
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